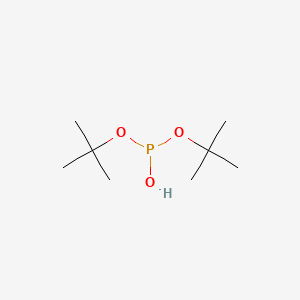

di-tert-Butyl phosphite

Description

Significance and Role in Organophosphorus Chemistry

Di-tert-butyl phosphite (B83602) is a notable member of the dialkyl phosphite family, a class of compounds that are fundamental building blocks in organophosphorus chemistry. researchgate.net The presence of two bulky tert-butyl groups imparts specific steric and electronic properties to the molecule, influencing its stability and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide array of more complex organophosphorus compounds. nordmann.global For instance, it serves as a crucial precursor in the production of various phosphonates, which have applications in medicinal chemistry and materials science. The steric hindrance provided by the tert-butyl groups can also offer enhanced stability against hydrolysis and oxidation compared to less bulky dialkyl phosphites.

Evolution of Research Perspectives on Dialkyl Phosphites

Historically, research on dialkyl phosphites focused on their fundamental reactions and synthetic utility. The industrial synthesis of these compounds has traditionally relied on the reaction of phosphorus trichloride (B1173362) with alcohols. mdpi.com While effective, this method has prompted research into more environmentally benign and atom-efficient alternatives. researchgate.netresearchgate.net Over time, the focus has expanded to include the development of dialkyl phosphites with specific functionalities and applications. The unique properties of di-tert-butyl phosphite, for example, have led to its extensive investigation as a precursor for antiviral drugs and as a ligand in catalysis. acs.org Modern research continues to explore novel synthetic routes to dialkyl phosphites and to expand their application in areas such as asymmetric catalysis and the synthesis of functional materials. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19O3P |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

ditert-butyl hydrogen phosphite |

InChI |

InChI=1S/C8H19O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h9H,1-6H3 |

InChI Key |

RRJHOMPUEYYASJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(O)OC(C)(C)C |

Origin of Product |

United States |

Synthesis and Structural Analysis

The primary method for synthesizing di-tert-butyl phosphite (B83602) is through the transesterification of a more common dialkyl phosphite, such as dimethyl phosphite, with tert-butanol (B103910). chemicalbook.com This reaction is typically catalyzed by a base, like calcium hydroxide (B78521), and driven to completion by heating to reflux and removing the lower-boiling alcohol byproduct (methanol) via distillation. chemicalbook.com An alternative approach involves the direct reaction of phosphorus trichloride (B1173362) with tert-butanol. chemrxiv.org

Table 1: Synthesis of Di-tert-Butyl Phosphite

| Precursors | Catalyst/Reagents | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Dimethyl phosphite, tert-butanol | Calcium hydroxide | Reflux at 130°C, then distillation under reduced pressure | 91.5% | 98% | chemicalbook.com |

Structurally, this compound exists as a tautomer, with the equilibrium favoring the tetracoordinate phosphonate (B1237965) form, (t-BuO)2P(O)H, over the tricoordinate phosphite form, (t-BuO)2POH. The molecule's geometry is influenced by the bulky tert-butyl groups, which create significant steric crowding around the phosphorus center.

Reactivity and Reaction Mechanisms of Di Tert Butyl Phosphite

Fundamental Reaction Pathways

Phosphitylation involves the introduction of a phosphite (B83602) group onto a substrate. In the case of di-tert-butyl phosphite, this typically proceeds via its trivalent phosphine (B1218219) tautomer, which acts as a nucleophile. However, for the phosphitylation of alcohols, a more common and efficient method involves the use of phosphoramidite (B1245037) reagents derived from this compound, such as di-tert-butyl N,N-diisopropylphosphoramidite. This approach enhances the reactivity and allows for controlled, selective reactions.

The selective phosphorylation of one hydroxyl group in the presence of others is a significant challenge in synthetic chemistry, particularly in the synthesis of complex molecules like nucleosides and carbohydrates. The steric hindrance provided by the tert-butyl groups of di-tert-butyl-derived reagents plays a key role in achieving high regioselectivity.

Research has demonstrated the highly chemo- and regioselective phosphitylation of unprotected 2'-deoxyribonucleosides using di-tert-butyl N,N-diisopropylphosphoramidite. researchgate.net This sterically hindered phosphoramidite allows for the preferential reaction with the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group and the amino groups on the nucleobase. researchgate.net The selectivity for the 5'-hydroxy groups can reach up to 97%. researchgate.net The resulting phosphite can then be oxidized to the corresponding phosphate (B84403). This method successfully achieves both N/O-selectivity and primary hydroxyl group selectivity simultaneously. researchgate.net

Table 1: Regioselective Phosphitylation of Unprotected 2'-Deoxyribonucleosides

| Substrate | Reagent | Selectivity (5'-OH) | Reference |

|---|

Similarly, the phosphitylation of the 5''-hydroxyl group of other complex alcohols has been achieved with high regioselectivity using di-tert-butyl N,N-diisopropylphosphoramidite in the presence of an activator like imidazole. researchgate.net

Alkylation of this compound leads to the formation of a new phosphorus-carbon bond, yielding phosphonates. This is typically achieved by first deprotonating the phosphite to form a potent phosphorus nucleophile, which then attacks an electrophilic carbon atom.

The Michaelis-Becker reaction involves the deprotonation of a dialkyl phosphite with a base, followed by nucleophilic substitution on an alkyl halide to form a dialkyl alkylphosphonate. mdpi.com The reaction with this compound is a known method for introducing the di-tert-butyl phosphonate (B1237965) group. beilstein-journals.orgd-nb.info The mechanism involves the attack of the this compound anion on the electrophilic carbon of the alkyl halide. rushim.ru

The reaction is generally stereospecific. mdpi.com Various bases can be employed, including sodium hydride, butyllithium, or potassium hydroxide (B78521), often in a phase-transfer catalysis (PTC) system to facilitate the reaction between the phosphite salt and the organic halide. mdpi.comresearchgate.net For example, the synthesis of dialkyl methyl phosphonates has been successfully carried out using a liquid-liquid PTC system with benzyl (B1604629) triethyl ammonium (B1175870) chloride as the catalyst. researchgate.net

Table 2: Michaelis-Becker Reaction Example

| Phosphite | Substrate | Base/Catalyst | Product | Reference |

|---|

The Pudovik reaction is the base-catalyzed addition of a dialkyl phosphite across a carbon-carbon double bond, typically in an electron-deficient alkene (a Michael acceptor). beilstein-journals.orgd-nb.inforesearchgate.net This reaction provides an atom-economical route to functionalized phosphonates. daneshyari.com The catalysis can be performed with various bases, including tertiary amines or phosphines. researchgate.netlookchem.com

The mechanism begins with the nucleophilic addition of the catalyst (e.g., a tertiary phosphine) to the electron-deficient alkene, forming a zwitterionic intermediate. lookchem.com This intermediate then deprotonates the this compound. The resulting phosphite anion subsequently adds to the electrophilic carbon of the alkene, and proton transfer regenerates the catalyst, yielding the final phosphonate product. lookchem.com Studies using tributylphosphine (B147548) (PBu₃) as a catalyst have shown high yields and short reaction times for the conjugate addition of dialkyl phosphites to alkenes bearing ester, nitrile, or amide groups. researchgate.net

Table 3: Pudovik Reaction with Electron-Deficient Alkenes

| Phosphite | Alkene Type | Catalyst | Product Type | Reference |

|---|

The Abramov reaction is the nucleophilic addition of a phosphite to the carbonyl carbon of an aldehyde or ketone to form an α-hydroxy phosphonate. wikipedia.orgresearchgate.net The reaction is typically base-catalyzed. The use of this compound in this reaction allows for the synthesis of α-hydroxy phosphonates protected by bulky tert-butyl groups. beilstein-journals.org

The mechanism involves the deprotonation of the this compound by a base, generating the nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting alkoxide intermediate is subsequently protonated, usually during aqueous workup, to yield the final α-hydroxy phosphonate product. The reaction is reversible, but under appropriate conditions, the product can be isolated in good yield. wikipedia.org The Pudovik reaction can be considered a conjugate addition analogue of the Abramov reaction. csic.es

Table 4: Abramov Reaction with Carbonyls

| Phosphite | Substrate | Catalyst | Product Type | Reference |

|---|

Oxidation Reactions to Phosphates

The oxidation of this compound to its corresponding phosphate is a significant transformation, often employed in the synthesis of pharmaceutical intermediates. This process involves the conversion of the phosphorus(III) center to a phosphorus(V) center.

Di-tert-butyl potassium phosphate (DTBPP) is a widely utilized precursor in the synthesis of phosphate prodrugs due to its stability as an isolated reagent and the ease of deprotection after installation. acs.org A common method for its preparation involves the oxidation of this compound.

One established method for this transformation is the use of potassium permanganate (B83412) (KMnO4) in an aqueous solution. acs.orgvulcanchem.com The reaction is typically carried out by treating this compound with potassium permanganate in the presence of potassium bicarbonate in water. chemicalbook.comchemicalbook.comchembk.com The mixture is often cooled in an ice bath, and the potassium permanganate is added portionwise to control the reaction temperature. chemicalbook.comchemicalbook.com Following the addition, the reaction is allowed to proceed at room temperature. chemicalbook.comchemicalbook.com The process yields di-tert-butyl potassium phosphate, though it generates manganese dioxide as a heavy metal waste byproduct. acs.org

A more recent and efficient process utilizes a hydrogen peroxide (H2O2)/catalytic potassium iodide (KI) system for the oxidation of this compound. acs.orgresearchgate.netacs.orgfigshare.com This method is considered more cost-effective and avoids the generation of heavy metal waste. acs.org The two-step process, starting from phosphorus trichloride (B1173362) (PCl3), provides di-tert-butyl potassium phosphate in high yield (81%) and purity. acs.orgresearchgate.netacs.orgfigshare.com The oxidation is typically performed at ambient temperature and can be completed within a few hours. acs.org

Table 1: Comparison of Oxidation Methods for this compound to Di-tert-Butyl Potassium Phosphate

| Oxidizing Agent/System | Co-reagent/Catalyst | Solvent | Typical Yield | Byproducts | Reference |

| Potassium Permanganate (KMnO4) | Potassium Bicarbonate | Water | Not specified | Manganese Dioxide | acs.orgvulcanchem.com |

| Hydrogen Peroxide (H2O2) | Potassium Iodide (KI) | Tetrahydrofuran (THF)/Water | 81% | Water | acs.orgresearchgate.netacs.orgfigshare.com |

The oxidation of this compound can also be achieved using various peroxide reagents. The general mechanism involves a nucleophilic attack of the phosphorus atom on the oxidizing agent, leading to a pentavalent intermediate that subsequently stabilizes as the phosphate. Air exposure can also lead to oxidation, forming tri-tert-butyl phosphate, which necessitates handling under inert conditions.

Hydrogen peroxide is a common oxidizing agent for this transformation. As mentioned previously, a highly efficient method employs hydrogen peroxide in combination with a catalytic amount of potassium iodide. acs.orgresearchgate.netacs.orgfigshare.com This system effectively oxidizes this compound to di-tert-butyl potassium phosphate in high yield. acs.orgresearchgate.netacs.orgfigshare.com The reaction is advantageous as water is the only significant byproduct.

Organic peroxides can also be employed for the oxidation of phosphites. While specific examples detailing the reaction of this compound with various organic peroxides are not extensively documented in the provided search results, the general reactivity of phosphites with peroxides is well-established in the context of polymer stabilization. Phosphites act as secondary antioxidants by scavenging peroxides.

Mechanistic Investigations of Hydrolysis

The hydrolysis of this compound is a critical aspect of its chemistry, influencing its stability and handling requirements.

The hydrolysis of phosphites, including this compound, is known to be accelerated under acidic conditions. researchgate.net The generally accepted mechanism for the acid-catalyzed hydrolysis of dialkyl phosphites involves a protonation step at the phosphorus atom. researchgate.netcnrs.fr This is followed by a nucleophilic attack of a water molecule on the protonated phosphorus center. researchgate.netcnrs.fr This process leads to the formation of an alcohol (or phenol) and a phosphonate. researchgate.net The hydrolysis can proceed further to ultimately yield phosphorous acid and the corresponding alcohol, in this case, tert-butanol (B103910).

For di-tert-butyl phosphonate, which is structurally related to this compound, the hydrolysis under acidic conditions is thought to proceed via an SN1-type mechanism due to the stability of the resulting tert-butyl carbocation. beilstein-journals.org This suggests that cleavage of the tert-butyl group is a key step. The hydrolysis of dialkyl phosphonates is a two-step process, first yielding the ester-acid intermediate. mdpi.com

The hydrolysis of phosphites can be an autocatalytic reaction, where the acidic products formed during the reaction further catalyze the hydrolysis. researchgate.net

The hydrolytic stability of phosphites is significantly influenced by both steric and electronic factors.

The bulky tert-butyl groups in this compound play a crucial role in its hydrolytic stability. These bulky groups provide steric hindrance around the phosphorus center, which can slow down the rate of hydrolysis compared to less hindered phosphites. mdpi.com Studies on related phosphite compounds have shown that substituents in the ortho-position, particularly tert-butyl groups, enhance hydrolytic stability. mdpi.comresearchgate.net This steric protection reduces the accessibility of the phosphorus atom to nucleophilic attack by water.

However, despite the steric hindrance, this compound is still susceptible to hydrolysis, particularly in acidic or neutral aqueous environments, where it can rapidly hydrolyze to phosphorous acid and tert-butanol. The electronic properties of the substituents also play a role. Electron-donating groups, like the tert-butyl groups, can increase the electron density on the phosphorus atom.

In a broader context of phosphonate esters, it has been observed that increasing steric hindrance significantly decreases the rate of alkaline hydrolysis. nih.govmdpi.com For instance, the relative rate of alkaline hydrolysis of di-tert-butyl phosphinate is significantly lower than that of diethyl and diisopropyl phosphinates. mdpi.com Conversely, during acid-catalyzed hydrolysis, an increase in steric hindrance can sometimes lead to a decrease in the reaction rate. nih.gov

Reactivity Towards Halogenated Compounds

This compound exhibits nucleophilic character and can react with various halogenated compounds. This reactivity is central to the formation of carbon-phosphorus bonds, a key step in the synthesis of many important organic molecules.

A prominent example of this reactivity is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate. While this compound is a dialkyl phosphite, it can participate in similar transformations. For instance, this compound reacts with chloroiodomethane (B1360106) in refluxing dimethoxyethane to produce di-tert-butyl (chloromethyl) phosphate in good yield (60-63%). This intermediate is a crucial component in the synthesis of antiviral prodrugs.

The reaction of this compound with benzyl halides has also been reported as a method to introduce the di-tert-butyl phosphonate group. beilstein-journals.org The reaction between tertiary phosphites and alkyl iodides in acetonitrile (B52724) has been studied, and the products can be influenced by steric and electronic effects. oregonstate.edu In some cases, instead of the expected Arbuzov product, elimination reactions can occur, leading to the formation of a dialkyl hydrogen phosphonate. oregonstate.edu

Reactions with Alkyl Halides

This compound, possessing a nucleophilic phosphorus center, readily participates in reactions with alkyl halides. These reactions typically proceed via the Michaelis-Arbuzov or the Michaelis-Becker reaction pathway, depending on the tautomeric form of the phosphite and the reaction conditions. The bulky tert-butyl groups significantly influence the reactivity, often slowing down reaction rates compared to less sterically hindered phosphites.

The Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphite ester with an alkyl halide. While this compound exists predominantly in the tetracoordinate phosphonate form [HP(O)(O-t-Bu)₂], it is in equilibrium with the trivalent phosphite form [(HO)P(O-t-Bu)₂]. The reaction with an alkyl halide (R'X) leads to a phosphonium (B103445) intermediate, which then undergoes dealkylation to form a phosphonate and a new alkyl halide. However, a more common pathway for dialkyl phosphonates is the Michaelis-Becker reaction. This reaction involves the deprotonation of the phosphonate by a base to form a phosphite anion, which then acts as a nucleophile and attacks the alkyl halide to form a new phosphorus-carbon bond. beilstein-journals.org

For instance, this compound reacts with benzyl halides in a Michaelis-Becker type reaction to introduce the phosphonate group. beilstein-journals.org Similarly, it can react with other alkyl halides, such as chloroiodomethane, in refluxing dimethoxyethane. The choice of solvent and temperature is crucial, as is the nature of the alkyl halide, with reactivity generally following the order I > Br > Cl. oregonstate.edu In some cases, particularly with tertiary phosphites and certain alkyl halides, competing reactions like olefin elimination can occur, although the Arbuzov reaction may still proceed, albeit slowly. cdnsciencepub.com

| Reactant | Alkyl Halide | Conditions | Product Type | Source |

|---|---|---|---|---|

| This compound | Benzyl halide | Base (Michaelis-Becker) | Di-tert-butyl benzylphosphonate | beilstein-journals.org |

| This compound | Chloroiodomethane | Refluxing dimethoxyethane | Phosphonate product | |

| Tri-n-butyl phosphite | Ethyl iodide | Acetonitrile | Arbuzov product (no mixed products) | cdnsciencepub.com |

| Trimethyl phosphite | n-Butyl iodide | Acetonitrile | Dimethyl methylphosphonate (B1257008) & Dimethyl n-butylphosphonate | cdnsciencepub.com |

Formation of Halogenated Phosphates (e.g., Di-tert-Butyl (Chloromethyl) Phosphate)

Di-tert-butyl (chloromethyl) phosphate is a key reagent for preparing phosphono-oxymethyl prodrugs. chemicalbook.comacs.org Its synthesis often involves this compound as a starting material or precursor. A common and efficient method requires the oxidation of this compound to form a stable phosphate salt, such as di-tert-butyl potassium phosphate (DTBPP). acs.orgfigshare.com

An improved two-step process to synthesize DTBPP starts from phosphorus trichloride and utilizes an oxidation of the intermediate this compound mediated by hydrogen peroxide (H₂O₂) with catalytic potassium iodide (KI), achieving an 81% yield. acs.orgfigshare.com Previously, this oxidation was carried out using potassium permanganate, which generated significant heavy metal waste. acs.org

Once the di-tert-butyl potassium phosphate (DTBPP) is formed, it is reacted with a chloromethylating agent. A highly efficient process involves reacting DTBPP with chloromethyl chlorosulfate (B8482658) (CMCS) in the presence of a base (like potassium carbonate), a phase-transfer catalyst, and a stabilizing additive. acs.orgfigshare.comgoogle.com This optimized process minimizes the decomposition of the chloromethylating agent and leads to a high yield (90% solution yield) of di-tert-butyl (chloromethyl) phosphate. acs.orgfigshare.com An earlier reported synthesis involved the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate with a large excess of chloroiodomethane. chemicalbook.com

| Precursor | Reagents | Key Intermediate | Final Product | Reported Yield | Source |

|---|---|---|---|---|---|

| This compound | 1. H₂O₂ / cat. KI 2. Chloromethyl chlorosulfate (CMCS), K₂CO₃, PTC | Di-tert-butyl potassium phosphate (DTBPP) | Di-tert-butyl (chloromethyl) phosphate | 90% (solution) | acs.org, figshare.com |

| Di-tert-butyl tetramethylammonium phosphate | Chloroiodomethane (>11 equiv) | N/A | Di-tert-butyl (chloromethyl) phosphate | Not specified | chemicalbook.com |

| Potassium di-tert-butylphosphate | Chloromethyl chlorosulfate, Na₂CO₃ or K₂CO₃, Tetrabutylammonium catalyst | N/A | Di-tert-butyl (chloromethyl) phosphate | 88-92 M% | google.com |

Phosphorus-Carbon Bond Forming Reactions

The formation of a direct phosphorus-carbon (P-C) bond is a fundamental transformation in organophosphorus chemistry, leading to stable phosphonate compounds. rushim.ru this compound is a valuable reagent in several such reactions, including additions to unsaturated systems like alkenes and carbonyl compounds. beilstein-journals.orgnih.gov

The Pudovik reaction, for example, involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base, to form α-hydroxyphosphonates. beilstein-journals.orgresearchgate.net Similarly, addition to imines yields α-aminophosphonates. These reactions represent a convenient method for creating α-functionalized phosphonates. researchgate.net

Another important class of P-C bond-forming reactions is the radical addition of H-phosphonates to alkenes. nih.gov The first studies of this reaction used initiators like di-tert-butyl peroxide at high temperatures (120–190 °C) to generate a phosphite radical, which then adds to the double bond. nih.gov This hydrophosphonylation typically results in anti-Markovnikov products with terminal alkenes. nih.gov More recent methods have employed catalytic systems, such as Mn(OAc)₂ under air, for more efficient radical hydrophosphonylation. nih.gov Transition metal catalysis, particularly with palladium complexes, has also been explored for the hydrophosphinylation of alkenes, although the reactivity can be dependent on the specific H-phosphonate used. nih.gov

Applications of Di Tert Butyl Phosphite in Organic Synthesis

Role as a Reagent for Phosphorylation

The introduction of a phosphate (B84403) group can significantly alter the biological activity and properties of a molecule. Di-tert-butyl phosphite (B83602) is a precursor to powerful phosphitylating agents used for this purpose.

The selective phosphorylation of hydroxyl groups in complex molecules, especially in the presence of other sensitive functionalities, is a significant challenge in organic synthesis. Reagents derived from di-tert-butyl phosphite, such as di-tert-butyl N,N-dialkylphosphoramidites, have proven to be highly effective for this transformation. These reagents allow for the efficient, high-yield phosphorylation of protected serine, threonine, and tyrosine residues within peptides. nih.govresearchgate.netcapes.gov.brgoogle.com

The process typically involves the reaction of a free hydroxyl group on the substrate with a phosphoramidite (B1245037) reagent, like di-tert-butyl N,N-diethylphosphoramidite, in the presence of an activator such as 1H-tetrazole. capes.gov.br This forms a phosphite triester intermediate, which is then oxidized in situ to the stable phosphate triester. capes.gov.brresearchgate.net The tert-butyl protecting groups can subsequently be removed under acidic conditions to yield the final phosphopeptide. capes.gov.br

This methodology has been successfully applied in the solid-phase synthesis of phosphopeptides. capes.gov.br For instance, peptides containing multiple hydroxyl-bearing amino acids (like serine and tyrosine) can be assembled on a solid support, and the phosphorylation can be carried out selectively on the resin-bound peptide. researchgate.netcapes.gov.br Research has demonstrated the successful synthesis of a phosphopeptide with phosphorylation on both serine and tyrosine residues with over 90% efficiency. capes.gov.br The high functional group tolerance of these reagents is notable, with successful phosphorylations carried out in the presence of indoles, sulfides, and carboxylic acids within peptide structures. nih.gov

| Substrate Type | Example Substrate | Phosphorylating Agent | Key Findings | Reference(s) |

| Protected Amino Acid | Boc-Ser-OBzl | Di-t-butyl N,N-diethylphosphoramidite | Highly reactive and efficient for 'phosphite-triester' phosphorylation. | researchgate.net |

| Resin-Bound Peptide | H-Ala-Tyr-Ala-Ser-Ala-OH | Di-t-butyl N,N-diethylphosphoramidite | >90% phosphorylation on both Ser and Tyr residues in solid-phase synthesis. | capes.gov.br |

| Complex Tripeptide | Tripeptide with Tryptophan | PEP-K/TBAHS system | Selective O-phosphorylation (76% yield) in the presence of an indole (B1671886) moiety. | nih.gov |

| Steroid | Cortisone | PEP-K/TBAHS system | Selective phosphorylation of the primary hydroxy group over the tertiary one (88% yield). | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Phosphoramidate linkages are important motifs in various biologically active molecules. This compound derivatives are instrumental in forging these connections, particularly in the synthesis of glycoconjugates. The Staudinger phosphite reaction is a key transformation used to link sugars to peptides. In one such application, di-t-butyl-N,N-diisopropylphosphoramidite was used as the phosphitylating reagent to convert a serine residue on an unprotected peptide into a phosphite. fu-berlin.de This intermediate can then react with a glycosyl azide (B81097) to form the desired phosphoramidate-linked glycoconjugate after oxidation and deprotection. fu-berlin.desigmaaldrich.com This approach provides access to novel artificial glycopeptides that exhibit significant stability under physiological and acidic conditions. fu-berlin.de

Precursor to Phosphonic Acid Derivatives

This compound is a crucial starting material for the synthesis of di-tert-butyl phosphonates, which are versatile intermediates for producing phosphonic acids. The tert-butyl esters are particularly advantageous as they can be cleaved under mild acidic conditions, leaving other acid-sensitive functional groups in the molecule intact. nih.govbeilstein-journals.org

Phosphonic acids are stable mimics of phosphate esters and are used to create non-hydrolyzable analogues of phosphopeptides for studying cellular signaling pathways. This compound is a key reagent in the Pudovik reaction, where it adds across the carbonyl group of an aldehyde to form an α-hydroxy phosphonate (B1237965). nih.govbeilstein-journals.orgnih.gov

This strategy has been employed to synthesize phosphonic acid mimetics of phosphothreonine (pThr). nih.gov In a reported synthesis, an aldehyde was reacted with this compound in a Pudovik reaction to yield the di-tert-butyl phosphonate intermediate with 83% yield. nih.gov Following further transformations and incorporation into a peptide sequence, the tert-butyl groups are removed to unmask the phosphonic acid. This provides access to phosphatase-stable peptide analogues that can be used as tools to study protein-protein interactions, such as those involving polo-like kinase 1 (Plk1). nih.gov The Michaelis–Becker reaction, involving the reaction of this compound with an alkyl halide, is another method used to introduce the di-tert-butyl phosphonate moiety. nih.govbeilstein-journals.org

| Reaction Type | Key Reagent | Substrate Example | Product | Application | Reference(s) |

| Pudovik Reaction | This compound | Aldehyde | α-Hydroxy di-tert-butyl phosphonate | Synthesis of phosphonic acid analogues of peptides (e.g., pThr mimetics). | nih.govbeilstein-journals.orgnih.gov |

| Michaelis–Becker Reaction | This compound | Benzyl (B1604629) halide | Benzyl di-tert-butyl phosphonate | Introduction of the phosphonate group for peptide analogues. | nih.govbeilstein-journals.org |

This table is interactive and allows for sorting and filtering of data.

This compound is a central precursor in an efficient synthetic route to the antiviral drugs Tenofovir (also known as PMPA) and Adefovir. mit.educhemrxiv.orgacs.orgacs.org This pathway, often termed the "di-tert-butyl phosphonate route," offers advantages in purification and deprotection compared to other methods. chemrxiv.orgchemrxiv.org

The synthesis begins with the hydroxymethylation of this compound to form di-tert-butyl (hydroxymethyl)phosphonate. mit.educhemrxiv.org This crystalline intermediate is then activated, typically by mesylation of the hydroxyl group, to create a potent phosphonomethylation reagent. mit.eduacs.org This electrophile is used for the alkylation of the appropriate nucleobase precursor, such as (R)-9-(2-hydroxypropyl)adenine for Tenofovir, in the presence of a suitable base. mit.eduacs.org The final step is the deprotection of the phosphonate esters, which is readily achieved with aqueous acid to yield the active pharmaceutical ingredient. mit.edu This synthetic sequence has been shown to produce Tenofovir in 72% yield and Adefovir in 64% yield on a multigram scale. mit.eduacs.orgacs.org

| Antiviral Agent | Key Intermediate Derived from this compound | Final Step | Overall Yield | Reference(s) |

| Tenofovir (PMPA) | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | Deprotection with aqueous acid | 72% | mit.eduacs.orgacs.org |

| Adefovir | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | Deprotection with aqueous acid | 64% | mit.eduacs.org |

This table is interactive and allows for sorting and filtering of data.

Use in Functional Group Transformations

Beyond its role in creating phosphate and phosphonate groups, this compound is employed in other key functional group transformations. The Pudovik and Michaelis-Becker reactions, mentioned previously, are prime examples where a C=O or C-X group is transformed into a C-P bond. nih.govbeilstein-journals.org

Furthermore, the reaction of this compound can be used to prepare other useful phosphorylating agents. For example, treatment of this compound can yield tetramethylammonium (B1211777) di-tert-butyl phosphate. This resulting salt is a convenient reagent for the phosphorylation of organic halides, effectively transforming a carbon-halogen bond into a carbon-oxygen-phosphorus linkage. acs.org The compound is also a known ligand for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, facilitating the formation of carbon-carbon bonds. sigmaaldrich.com

Introduction of Tert-Butyl-Protected Phosphate Groups

The introduction of a di-tert-butyl phosphate moiety is a key strategic step in the synthesis of various organic molecules, including biologically active compounds. This compound itself is a P(III) species and must first be converted to a P(V) phosphorylating agent.

A common and efficient method involves the oxidation of this compound to form a stable phosphate salt, which can then act as a nucleophile. A well-documented process is the oxidation of this compound using a hydrogen peroxide (H₂O₂) and catalytic potassium iodide (KI) system. acs.org This reaction produces di-tert-butyl potassium phosphate (DTBPP) in high yield and purity. acs.org This salt is a versatile reagent for subsequent phosphorylation reactions. researchgate.net

Once formed, di-tert-butyl potassium phosphate can be reacted with electrophilic species to introduce the protected phosphate group. A significant application is the synthesis of di-tert-butyl (chloromethyl) phosphate, a key building block for prodrugs. acs.orgresearchgate.net This is achieved by reacting DTBPP with chloromethyl chlorosulfate (B8482658) (CMCS). acs.org The tert-butyl groups in these intermediates are stable under various reaction conditions but can be readily removed when desired, typically by treatment with an acid like trifluoroacetic acid (TFA), which induces the formation of the corresponding phosphonic or phosphoric acid. beilstein-journals.org

Another approach involves the phosphitylation of alcohols using di-tert-butyl N,N-diethylphosphoramidite, which generates an intermediate alkyl this compound triester. thieme-connect.com This triester is then oxidized in situ, often with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA), to yield the final alkyl di-tert-butyl phosphate in high yields. thieme-connect.com

| Reaction Type | Starting Reagent | Key Intermediate | Substrate | Product | Typical Yield | Source |

|---|---|---|---|---|---|---|

| Oxidation & Nucleophilic Substitution | This compound | Di-tert-butyl potassium phosphate (DTBPP) | Chloromethyl chlorosulfate (CMCS) | Di-tert-butyl (chloromethyl) phosphate | 81% (for DTBPP), 90% (for final product) | acs.org |

| Phosphitylation & In Situ Oxidation | Di-tert-butyl N,N-diethylphosphoramidite | Alkyl this compound triester | Alcohols, Aryl Alcohols | Alkyl/Aryl di-tert-butyl phosphates | High | thieme-connect.com |

| Michaelis–Becker Reaction | This compound | This compound anion | Benzyl halide | Di-tert-butyl benzylphosphonate | Not specified | beilstein-journals.org |

| Pudovik Reaction | This compound | Not applicable | Aldehyde | Di-tert-butyl α-hydroxyphosphonate | Not specified | beilstein-journals.org |

Derivatization for Prodrug Design

The derivatization of active pharmaceutical ingredients (APIs) into prodrugs is a critical strategy for overcoming undesirable pharmacokinetic properties, such as poor aqueous solubility. This compound is a foundational starting material for reagents used in the synthesis of phosphate and phosphonate prodrugs.

A prominent strategy involves converting a parent drug into a phosphonooxymethyl prodrug. acs.org This approach often utilizes di-tert-butyl (chloromethyl) phosphate, a reagent synthesized from this compound as described previously. acs.orgresearchgate.net This reagent can undergo a nucleophilic substitution reaction with a suitable functional group on the parent drug. For instance, drugs containing a tertiary amine can attack the methylene (B1212753) group of di-tert-butyl (chloromethyl) phosphate, displacing the chloride and forming a quaternary ammonium (B1175870) salt. google.com This salt modification significantly enhances the water solubility of the drug, making it more suitable for intravenous formulations. google.comnih.gov

The tert-butyl protecting groups on the resulting phosphate moiety are essential for masking the acidic phosphate protons during synthesis and administration. Once in the body, these groups can be cleaved by enzymes or changes in pH, releasing the active drug. beilstein-journals.org The removal of the tert-butyl groups is typically accomplished under acidic conditions, such as with trifluoroacetic acid, to yield the free acid form of the phosphate prodrug. google.com

This prodrug strategy has been explored for a variety of compounds. For example, the synthesis of a water-soluble prodrug of quinuclidine (B89598) was achieved by reacting it with chloromethyl di-tert-butyl phosphate. google.com While attempts to apply this to complex molecules like benzimidazole (B57391) derivatives by targeting an N-H bond have been met with challenges such as a lack of regioselectivity, the phosphorylation of hydroxyl groups remains a more straightforward and successful approach. nih.gov The synthesis of fosfluconazole, a phosphate ester prodrug, exemplifies the successful phosphorylation of a tertiary alcohol on a parent drug to improve its properties. nih.gov

| Parent Drug Class/Example | Derivatizing Reagent | Prodrug Linkage | Purpose of Derivatization | Source |

|---|---|---|---|---|

| Tertiary Amine-containing Drugs (e.g., Quinuclidine) | Di-tert-butyl (chloromethyl) phosphate | Quaternary ammonium salt via phosphonooxymethyl linker | Improve aqueous solubility for injectable formulations | google.com |

| Drugs with Tertiary Alcohols (e.g., Fluconazole) | Dibenzyl diisopropyl phosphoramidite (related strategy) | Phosphate ester | Improve aqueous solubility and formulability | nih.gov |

| HIV-1 Attachment Inhibitors (Azaindoles) | Chloromethyl phosphate derivatives | Phosphonooxymethyl ether | Scalable synthesis with improved properties | researchgate.net |

| Nucleosides (e.g., AZT) | Phosphoramidite reagents | Phosphate ester (Pronucleotide) | Enhance cellular uptake and phosphorylation | acs.orgnih.gov |

Di Tert Butyl Phosphite in Catalysis and Ligand Design

As a Ligand in Homogeneous Catalysis

Di-tert-butyl phosphite (B83602) and its derivatives have emerged as significant ligands in the field of homogeneous catalysis, particularly for transition metal-catalyzed reactions. Their utility is largely attributed to a favorable combination of steric and electronic properties conferred by the bulky tert-butyl groups and the phosphite moiety. These characteristics contribute to the stability and activity of catalytic species, making them integral to numerous catalytic systems. Phosphites are recognized as strong π-acceptor ligands, a feature that can enhance catalytic activity in reactions like hydroformylation by facilitating the dissociation of other ligands, which is often a rate-determining step.

The coordination chemistry of di-tert-butyl phosphite is defined by the interplay of its size and electronic nature. When it coordinates to a metal center, the bulky tert-butyl groups create a sterically demanding environment. This steric hindrance can influence the number of ligands that can coordinate to the metal, the geometry of the resulting complex, and the accessibility of the catalytic site to substrates. For instance, in diphosphine ligands with a rigid xanthene backbone, replacing phenyl substituents with tert-butyl groups on the phosphorus atoms leads to a significant increase in the ligand's natural bite angle, a key parameter in determining the geometry of the metal complex. wgtn.ac.nz

Derivatives such as di-tert-butyl N,N-diethylphosphoramidite have been developed as air-stable phosphorus ligands, which simplifies the preparation of catalytic systems. researchgate.net The stability and reactivity balance offered by the sterically hindered tert-butyl groups make these ligands preferred reagents in many synthetic applications.

The effectiveness of a phosphorus-based ligand in catalysis is often rationalized by its electronic and steric parameters. These properties can be systematically varied to fine-tune the performance of a catalyst. nsf.gov

Steric Properties: The steric bulk of this compound is a defining feature. The two tert-butyl groups create significant steric hindrance around the phosphorus atom and, consequently, the metal center to which it is coordinated. scbt.com This bulkiness can promote the formation of monoligated palladium complexes, which are often the most active species in cross-coupling reactions. sigmaaldrich.com Steric demand is commonly quantified by the ligand cone angle. The replacement of less bulky groups with tert-butyl substituents dramatically increases the steric demand of the ligand. nsf.govnih.gov This steric pressure can accelerate reductive elimination and influence regioselectivity in catalytic reactions.

| Parameter | Description | Influence of Di-tert-Butyl Groups |

|---|---|---|

| Electronic Effect (π-acidity) | The ability of the ligand to accept electron density from the metal center into its empty orbitals. | Phosphite ligands are strong π-acceptors, which can stabilize electron-rich metal centers and facilitate ligand dissociation. |

| Steric Effect (Bulk) | The physical size of the ligand and the space it occupies when coordinated to a metal center. Often measured by the cone angle. | The tert-butyl groups provide significant steric bulk, which can promote faster reductive elimination, enhance catalyst stability, and control substrate coordination. sigmaaldrich.com |

This compound and its derivatives are suitable ligands for a wide array of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comscientificlabs.co.uk The bulky and electron-rich nature of related phosphine (B1218219) ligands like tri-tert-butylphosphine has proven highly effective in activating challenging substrates, such as aryl chlorides, which are often less expensive and more readily available than the corresponding bromides or iodides. scispace.comresearchgate.net This reactivity has been extended to various C-C and C-N bond-forming reactions.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Catalytic systems based on this compound derivatives have demonstrated high efficacy in these reactions. For example, di-tert-butyl N,N-diethylphosphoramidite, an air-stable ligand, has been successfully used with a palladium source to catalyze the coupling of a variety of aryl and heteroaryl halides with amines. researchgate.net These systems often achieve excellent yields with low catalyst loadings. researchgate.net The development of ligands like t-BuXPhos, which incorporates a di-tert-butylphosphine moiety, has enabled efficient Buchwald-Hartwig reactions in environmentally benign solvents like water. researchgate.net The bulky nature of these ligands is crucial for promoting the coupling of challenging substrates, including aryl chlorides and tosylates, with a broad range of nitrogen nucleophiles. sigmaaldrich.comrug.nl

In Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, palladium-phosphite catalytic systems have proven effective. kaist.ac.kr An air-stable catalytic system utilizing a phosphite ligand can effectively promote the coupling of aryl bromides with various boronic acids to produce biaryl products in high yields. kaist.ac.kr The use of bulky, electron-rich ligands derived from di-tert-butylphosphine, a close relative of the phosphite, allows for the coupling of unactivated aryl chlorides under mild conditions. researchgate.netnih.gov These catalysts can achieve high turnover numbers and exhibit selectivity for an aryl chloride over an aryl triflate. nih.govmit.edu

| Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|

| Palladium / Phosphite Ligand | Aryl bromides and boronic acids | Air-stable system, provides high yields of diaryl products. | kaist.ac.kr |

| Pd / P(t-Bu)₃ | Aryl chlorides and arylboronic acids | Allows for coupling of less reactive aryl chlorides at room temperature. | researchgate.netnih.gov |

| Pd / P(t-Bu)₃ / KF | Hindered and deactivated aryl bromides | Effective under unusually mild conditions (room temperature) with low catalyst loading. | nih.gov |

The versatility of this compound and related bulky phosphine ligands extends to a range of other important cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

Stille Coupling: This reaction couples organotin compounds with organic halides. The first general method for the Stille coupling of unactivated aryl chlorides was developed using a palladium catalyst with tri-tert-butylphosphine as the ligand. nih.govmit.edu The sterically hindered and electron-rich nature of such ligands is crucial for accelerating the oxidative addition step with otherwise unreactive aryl chlorides. harvard.edu

Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine or di-tert-butylneopentylphosphine allows these reactions to proceed at room temperature and, in some cases, without the need for a copper co-catalyst, which can lead to undesirable side reactions. researchgate.netnih.gov

Negishi Coupling: Involving the reaction of organozinc compounds with organic halides, the Negishi coupling also benefits from bulky phosphine ligands. wikipedia.org A Pd/P(t-Bu)₃ system is an effective catalyst for the coupling of a wide array of substrates, including deactivated and hindered aryl chlorides, with organozinc reagents. nih.gov Weaker binding phosphite ligands have also been noted to sometimes lead to higher catalytic activity compared to stronger binding phosphines.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. orgsyn.org Catalyst systems based on Pd/P(t-Bu)₃ have been developed for the Heck reaction of aryl chlorides, which were previously challenging substrates. nih.govmit.edu Sterically bulky phosphite ligands have also been successfully applied in palladium-catalyzed Heck reactions of aryl iodides and bromides, affording desired products in high yields. kaist.ac.kr

Application in Cross-Coupling Reactions

Hiyama Coupling

This compound serves as a crucial component in the formulation of ligands for palladium-catalyzed cross-coupling reactions, including the Hiyama coupling. sigmaaldrich.com This reaction forms a carbon-carbon bond between an organosilicon compound and an organohalide. wikipedia.org The effectiveness of the catalyst system in Hiyama couplings is significantly influenced by the steric and electronic properties of the phosphite ligand.

The palladium complexes formed with this compound-derived ligands have demonstrated efficacy in the coupling of organosilanes with various organic halides, including aryl, vinyl, and alkyl halides. wikipedia.org The bulky tert-butyl groups on the phosphite ligand are thought to play a key role in promoting the catalytic cycle, particularly the reductive elimination step, leading to the formation of the desired C-C bond. One of the advantages of using these catalyst systems in the Hiyama coupling is their tolerance for a variety of functional groups in the substrates. While the original Hiyama protocol often required a fluoride activator, which could damage sensitive functional groups like silyl ethers, newer variations, sometimes referred to as Hiyama-Denmark coupling, can proceed without fluoride, broadening the reaction's scope. wikipedia.orgorganic-chemistry.org

Research has shown that palladium catalysts equipped with phosphite ligands are effective for these reactions, particularly with aryl bromides and chlorides. The use of organosiloxanes in a stereoselective Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes has been developed, which notably allows for the introduction of challenging alkyl groups. nih.gov

| Coupling Reaction | Reactants | Catalyst System Example | Key Feature |

|---|---|---|---|

| Hiyama Coupling | Organosilicon Compound + Organohalide | Pd/di-tert-butyl phosphite complexes | Tolerates various functional groups. sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Pd/di-tert-butyl phosphite complexes | Forms C-C bonds. |

| Heck Reaction | Unsaturated Halide + Alkene | Pd-catalyzed with this compound as ligand | Alkenylation of aryl halides. sigmaaldrich.com |

| Negishi Coupling | Organozinc Compound + Organohalide | Pd/di-tert-butyl phosphite | Formation of C-C bonds. |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd/di-tert-butyl phosphite | Formation of C(sp)-C(sp2) bonds. |

Role in Hydroformylation Reactions

This compound moieties are integral to the design of advanced ligands for rhodium-catalyzed hydroformylation, one of the most significant industrial processes for the production of aldehydes from alkenes. semanticscholar.orgnih.gov The electronic and steric properties of phosphite ligands can be tuned to control the activity and selectivity of the catalyst. mdpi.com

Influence on Regioselectivity and Reaction Rate

The structure of phosphite ligands, particularly the presence of bulky substituents like di-tert-butyl groups, profoundly impacts the regioselectivity and rate of hydroformylation reactions.

Regioselectivity: A primary goal in the hydroformylation of terminal alkenes is to achieve high selectivity for the linear aldehyde (n-aldehyde) over the branched aldehyde (iso-aldehyde). Ligands incorporating this compound units are known to favor the formation of linear aldehydes. researchgate.net For instance, diphosphite ligands featuring bulky di-tert-butyl groups have been shown to yield excellent selectivity towards linear aldehydes. researchgate.net A bulky and bisequatorially coordinating diphosphite is often required to obtain high regioselectivity for linear products. researchgate.net Conversely, more flexible diphosphites may lead to an increase in the formation of branched aldehydes. researchgate.net Studies on the hydroformylation of 1-dodecene using a Rh/BiPhePhos catalyst, which contains di-tert-butyl groups, achieved a high regioselectivity of 97.5%. rsc.org However, oxidative degradation of the ligand led to a significant loss of this selectivity. rsc.org

Reaction Rate: The reaction rate is influenced by the electronic properties of the phosphite ligand. High π-acidity in the ligand generally results in a higher rate of hydroformylation. researchgate.net The steric bulk of the ligand also plays a role. While excessive steric hindrance can inhibit the coordination of the phosphorus atom to the rhodium center and render the catalyst inactive, an optimal level of bulk is necessary for stability and selectivity. mdpi.com For example, a rhodium complex with tris(o-tert-butyl-p-methylphenyl) phosphite as a ligand catalyzes the hydroformylation of oct-1-ene with good selectivity and extremely high rates. researchgate.net

Ligand Structure-Activity Relationships in Rhodium Catalysis

The relationship between the ligand's structure and the catalyst's activity and selectivity is a central theme in hydroformylation research. For phosphite ligands containing tert-butyl groups, their placement on the ligand framework is critical.

A systematic study on monophosphites with substituted benzopinacol backbones revealed that ortho-position substituents, especially tert-butyl groups, enhance the ligand's stability against hydrolysis while maintaining high activity and regioselectivity. semanticscholar.orgmdpi.com In contrast, para-position substituents can destabilize the phosphite. mdpi.com The hydrolytic stability is a crucial factor in industrial applications, as water can be formed as a byproduct during the reaction. uni-rostock.de The most stable phosphites in the study, which had tert-butyl groups in the ortho-position, were over 225 times more stable at 90 °C than the unsubstituted parent structure. mdpi.com

| Ligand Substituent | Position | Effect on Hydrolysis Stability | Catalytic Activity | n-Regioselectivity |

|---|---|---|---|---|

| tert-Butyl | ortho | Significantly enhanced | High | Good (e.g., 29.7% for 2k). semanticscholar.org |

| Phenyl | ortho | Enhanced | High | Lowered. semanticscholar.org |

| tert-Butyl | para | Slightly destabilized | Beneficial | Lowered. semanticscholar.org |

| Phenyl | para | Slightly destabilized | Ineligible under tested conditions. mdpi.com | N/A |

| None | - | Base reference | Moderate | Moderate |

The degradation of these complex ligands can lead to the formation of different catalytically active species, affecting both reaction rate and selectivity. semanticscholar.orgrsc.org Therefore, designing robust ligands with high stability, such as those featuring ortho-tert-butyl groups, is essential for developing efficient and long-lasting catalytic systems.

Design of Chiral this compound Ligands for Asymmetric Catalysis

The design of chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. Incorporating this compound or related bulky di-tert-butylphosphino groups is a common strategy to create the necessary steric environment to control the stereochemical outcome of a reaction. scbt.comacs.org

Chiral phosphite ligands have been successfully used in a variety of asymmetric transformations, including hydrogenation, allylic substitution, and hydroformylation. acs.orgdicp.ac.cn The design often involves combining a known chiral backbone, such as BINOL (1,1'-bi-2-naphthol), with a phosphorus-containing moiety. researchgate.netrsc.org The bulky tert-butyl groups create significant steric effects that help stabilize transition states and influence enantioselectivity. scbt.com

For example, in the development of phosphite-oxazoline ligands for palladium-catalyzed allylic substitution, the best enantioselectivities were achieved using a bulky tetra-tert-butyl-biphenyl phosphite moiety. acs.org The steric demand of these groups is crucial for effective chiral induction. Similarly, chiral phosphine ligands featuring a ferrocenyl backbone and di-tert-butylphosphino groups are noted for their ability to create a specific spatial orientation that optimizes reaction pathways and enhances enantioselectivity. scbt.com

The synthesis of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, can also incorporate bulky groups like tert-butyl to create conformationally rigid structures. tcichemicals.com These ligands have shown excellent enantioselectivity and catalytic efficiency in various transition-metal-catalyzed asymmetric reactions. tcichemicals.com The combination of a bulky tert-butyl group and a smaller methyl group on the phosphorus atom is a particularly effective design feature. tcichemicals.com

Furthermore, tridentate Schiff bases derived from chiral amino alcohols like L-Valinol and sterically hindered aldehydes such as 3,5-di-tert-butylsalicylicaldehyde can form chiral complexes with metals (e.g., Al(III)) that catalyze reactions with high enantioselectivity. mdpi.com This illustrates a broader principle where bulky tert-butyl groups are strategically placed within a chiral framework to effectively control the asymmetric environment around the metal center.

Advanced Characterization and Spectroscopic Analysis in Di Tert Butyl Phosphite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds like di-tert-butyl phosphite (B83602). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

³¹P NMR for Reaction Monitoring and Purity Assessment

Phosphorus-31 NMR (³¹P NMR) is a primary and highly effective technique for analyzing di-tert-butyl phosphite and other phosphorus-containing compounds. oxinst.com Due to the 100% natural abundance and spin ½ of the ³¹P nucleus, the method is inherently sensitive and provides spectra that are often simpler to interpret than proton (¹H) NMR spectra. oxinst.comnih.gov

In the context of this compound, ³¹P NMR is routinely employed to assess the purity of both crude and purified samples. chemrxiv.org The chemical shift (δ) of the phosphorus nucleus in this compound is characteristic, and the presence of impurities containing phosphorus, such as the corresponding phosphate (B84403) or other side products, can be readily identified by the appearance of additional signals in the spectrum. chemrxiv.org Quantitative ³¹P NMR (qNMR) can be used to determine the absolute purity of the compound with high accuracy by integrating the signal of the analyte against that of a certified internal standard. nih.govmdpi.com

Furthermore, ³¹P NMR is a powerful tool for real-time reaction monitoring. researchgate.netwhiterose.ac.uk For instance, in the synthesis or subsequent reactions of this compound, such as its hydroxymethylation, spectra can be acquired at various time points. chemrxiv.orgyoutube.com The disappearance of the reactant's ³¹P signal and the concurrent appearance of the product's signal allow for the tracking of reaction progress and the determination of reaction kinetics. youtube.com This is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, and for identifying the formation of any phosphorus-containing intermediates or byproducts. chemrxiv.orgresearchgate.net

Table 1: Application of ³¹P NMR in this compound Synthesis

| Parameter | Utility in Analysis | Typical Observation |

|---|---|---|

| Purity Assessment | Quantifies the amount of this compound relative to phosphorus-containing impurities. | A single, sharp peak for the pure compound; additional peaks indicate impurities. |

| Reaction Monitoring | Tracks the conversion of starting materials to products over time. | Decrease in the intensity of the reactant peak and an increase in the product peak. |

| Byproduct Identification | Detects the formation of unwanted side products. | Appearance of new, often smaller, signals at different chemical shifts. |

¹H and ¹³C NMR for Structural Elucidation

While ³¹P NMR confirms the environment of the phosphorus atom, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the complete organic structure of the this compound molecule. scilit.comnih.gov

In the ¹H NMR spectrum of this compound, the protons of the two equivalent tert-butyl groups give rise to a single, large signal. This signal appears as a doublet due to coupling with the phosphorus nucleus (³J(P,H) coupling). The integration of this signal corresponds to the 18 protons of the tert-butyl groups. A key feature is the proton directly bonded to the phosphorus atom (the phosphite proton), which appears as a distinct doublet with a large one-bond coupling constant (¹J(P,H)). The chemical shift and large coupling constant of this P-H proton are highly characteristic of dialkyl phosphites.

The ¹³C NMR spectrum provides complementary information. It shows two distinct signals for the carbon atoms of the tert-butyl groups: one for the quaternary carbons directly attached to the oxygen atoms and another for the methyl carbons. These signals are also split into doublets due to coupling with the phosphorus nucleus (²J(P,C) and ³J(P,C), respectively). The combination of ¹H, ¹³C, and ³¹P NMR data allows for the unambiguous confirmation of the this compound structure. nih.gov

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 6.5 - 7.5 | Doublet | ¹J(P,H) ≈ 650-750 | P-H |

| ¹H | 1.4 - 1.6 | Doublet | ³J(P,H) ≈ 1-2 | -OC(CH₃)₃ |

| ¹³C | 70 - 80 | Doublet | ²J(P,C) ≈ 5-10 | -OC(CH₃)₃ |

| ¹³C | 30 - 35 | Doublet | ³J(P,C) ≈ 3-6 | -OC(CH₃)₃ |

| ³¹P | 0 - 10 | Doublet of multiplets | ¹J(P,H) ≈ 650-750 | P |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of compounds, including this compound.

GC-MS for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hzdr.de It is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component, including this compound, elutes from the column, it enters the mass spectrometer. nih.gov There, it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular "fingerprint." researchgate.net This spectrum, combined with the retention time from the GC, allows for highly confident identification and purity assessment of the compound. nih.gov For instance, the presence of impurities would be indicated by additional peaks in the gas chromatogram with their own unique mass spectra.

LC-MS for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC-MS. nih.govresearchgate.net In the context of this compound research, LC-MS is invaluable for analyzing complex reaction mixtures directly, often without the need for extensive sample cleanup. nih.gov

For example, when this compound is used in a reaction to synthesize a larger, non-volatile product, LC-MS can be used to monitor the progress of the reaction. The reaction mixture is separated by the LC system, and the eluent is introduced into the mass spectrometer. nih.gov Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecular weights of the reactants, intermediates, products, and byproducts in the mixture can be determined. This provides a comprehensive snapshot of the reaction's composition at any given point, aiding in optimization and mechanistic understanding.

Mechanistic Studies using Mass Spectrometry

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a critical tool for probing reaction mechanisms. purdue.edu In an MS/MS experiment, a specific ion of interest (a "parent" or "precursor" ion), such as the molecular ion of this compound or a reaction intermediate, is selected. This ion is then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). researchgate.net

The resulting fragment ions ("daughter" or "product" ions) are then analyzed. The fragmentation pattern provides a wealth of structural information and insight into the chemical bonds within the molecule. researchgate.net By studying how this compound and its derivatives fragment under controlled conditions, researchers can infer their structure and reactivity. This information is crucial for understanding reaction pathways, identifying transient intermediates, and elucidating the mechanisms of complex chemical transformations involving this important phosphite compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tris(2,4-di-tert-butylphenyl)phosphite |

| Di-t-butyl peroxide |

| Monoethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate |

| Dibutyl phosphite |

| Di-tert-butylphosphine |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique that probes the vibrational energy levels of molecules. By measuring the absorption of infrared radiation, it is possible to identify the functional groups present in a molecule and to gain insights into its structure and bonding.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific functional groups. The IR spectrum is dominated by absorptions arising from the P-H, P-O, C-O, and C-H bonds within the molecule.

The presence of the P-H bond is a key feature of dialkyl phosphites and gives rise to a distinct, sharp stretching vibration. This is typically observed in the region of 2350-2450 cm⁻¹. The corresponding P-H bending vibration can also be identified, usually in the 800-900 cm⁻¹ range.

The P-O single bonds in the phosphite ester moiety exhibit stretching vibrations that are typically found in the fingerprint region of the spectrum, broadly between 900 and 1100 cm⁻¹. These bands can be complex due to coupling with other vibrations. The C-O stretching vibrations of the tert-butoxy (B1229062) groups are also expected in a similar region, often overlapping with the P-O stretches.

The tert-butyl groups contribute significantly to the IR spectrum. The C-H stretching vibrations of the methyl groups appear as strong absorptions in the 2850-3000 cm⁻¹ region. Additionally, characteristic C-H bending vibrations for the tert-butyl group, such as symmetric and asymmetric deformations, are observed at lower wavenumbers, typically around 1370 cm⁻¹ and 1390 cm⁻¹ (a characteristic doublet for the tert-butyl group) and in the 1450-1480 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| P-H Stretching | P-H | 2350 - 2450 |

| C-H Stretching (tert-butyl) | C-H | 2850 - 3000 |

| P-O Stretching | P-O | 900 - 1100 |

| C-O Stretching | C-O | 1000 - 1200 |

| C-H Bending (tert-butyl doublet) | C-H | ~1370 and ~1390 |

| C-H Bending (tert-butyl) | C-H | 1450 - 1480 |

| P-H Bending | P-H | 800 - 900 |

X-ray Diffraction Studies of this compound Derivatives

Solid-State Structural Characterization

For example, in transition metal complexes, this compound can act as a ligand, coordinating to the metal center through the phosphorus atom. The steric bulk of the two tert-butyl groups significantly influences the packing of the molecules in the crystal lattice and the coordination geometry around the metal.

In hypothetical crystalline derivatives of this compound, one would expect the crystal packing to be influenced by weak intermolecular interactions, such as van der Waals forces between the bulky tert-butyl groups. The P-O and C-O bond lengths and the O-P-O and P-O-C bond angles would be determined with high precision, providing a benchmark for comparison with theoretical calculations and data from other spectroscopic techniques.

Analysis of Coordination Environments in Metal Complexes

When this compound acts as a ligand in a metal complex, X-ray diffraction is crucial for characterizing the coordination environment around the metal ion. The data obtained from such studies include the coordination number of the metal, the geometry of the coordination sphere (e.g., tetrahedral, square planar, octahedral), and the precise bond distances and angles between the metal and the phosphorus atom of the phosphite ligand.

The large steric demand of the this compound ligand can influence the number of ligands that can coordinate to a metal center and can also affect the catalytic activity and selectivity of such complexes. For instance, the cone angle of the phosphite ligand, a measure of its steric bulk, can be estimated from the crystal structure data.

The following table provides hypothetical X-ray crystallographic data for a generic transition metal complex featuring a this compound ligand to illustrate the type of information that can be obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.80 |

| c (Å) | 12.55 |

| β (°) | 105.3 |

| Metal-Phosphorus Bond Length (Å) | 2.25 |

| O-P-O Bond Angle (°) | 105.0 |

| Metal Coordination Geometry | Distorted Tetrahedral |

This data allows for a detailed understanding of the steric and electronic effects of the this compound ligand on the properties of the metal complex.

Theoretical and Computational Studies of Di Tert Butyl Phosphite

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of the behavior of di-tert-butyl phosphite (B83602) by solving the Schrödinger equation with various levels of approximation. These methods are crucial for predicting molecular properties and reaction dynamics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. mpg.descispace.com In DFT, the energy of the system is determined as a functional of the electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems than traditional wavefunction-based methods. mpg.de

For phosphite esters, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize molecular geometries and compute various electronic properties. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a large gap suggests high stability and low reactivity. nih.gov The distribution of electron density and the molecular electrostatic potential map, also derived from DFT, can predict sites susceptible to nucleophilic or electrophilic attack, thereby offering insights into the compound's reactivity. researchgate.netnih.gov Theoretical studies on related phosphite antioxidants utilize DFT to compute global reactivity indices and thermochemical data, which correlate well with experimental observations of their activity. researchgate.net

| Calculated Property | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept an electron. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Modeling of Transition States and Reaction Pathways

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. winona.edudtic.mil By calculating the energy changes as reactants are converted into products, researchers can determine the activation energy barriers for different possible pathways.

For phosphorus esters, computational studies have been instrumental in exploring reaction mechanisms, such as hydrolysis. rsc.orgacs.org These models calculate the geometries and energies of reactants, intermediates, and transition states. winona.edu Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state structure correctly connects the corresponding reactants and products. dtic.mil This approach allows for a detailed understanding of the step-by-step process of bond breaking and formation, providing insights that are difficult to obtain experimentally. nih.gov

Steric and Electronic Parameter Analysis

The reactivity of di-tert-butyl phosphite is governed by a combination of steric and electronic factors. Computational methods provide quantitative measures for these properties, enabling a deeper understanding of their influence on the compound's behavior.

Evaluation of Tolman Cone Angles and Steric Hindrance Effects

The steric bulk of phosphorus ligands is a critical factor in coordination chemistry and catalysis, and it is commonly quantified by the Tolman cone angle (θ). libretexts.org This angle represents the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. libretexts.org Originally determined using physical models, cone angles are now frequently computed using DFT for higher accuracy and applicability to a wider range of ligands, including phosphites. ub.eduresearchgate.netrsc.org

The two bulky tert-butyl groups in this compound create significant steric hindrance around the phosphorus atom. Computational assessments have re-evaluated the cone angles for a large set of P-ligands, showing that the steric environment of the metal complex can influence the measured angle. ub.edursc.orgsemanticscholar.org While a specific value for this compound is not commonly tabulated, comparison with related ligands shows that P(OR)₃ ligands with bulky R groups, such as tert-butyl, have large cone angles. For example, the related ligand P(tBu)₃ has a very large cone angle, indicating extreme steric bulk. researchgate.net This steric hindrance can impede the approach of reactants to the phosphorus center, influencing reaction rates and pathways, such as in oxidative addition reactions or hydrolysis. mdpi.comrsc.org

| Phosphorus Ligand | Original Tolman Cone Angle (θ) in degrees | Computationally Calculated Cone Angle (θ) in degrees* |

|---|---|---|

| PH₃ | 87 | 101-106 |

| P(OCH₃)₃ | 107 | ~121 |

| P(OPh)₃ | 128 | ~132 |

| P(isopropyl)₃ | 160 | ~157 |

| P(tert-butyl)₃ | 182 | ~167 |

Inductive Effects of Tert-Butyl Groups on Reactivity

Electronic effects transmitted through sigma bonds are known as inductive effects. The tert-butyl group is recognized as an electron-donating group through a positive inductive effect (+I). stackexchange.com This effect arises from the flow of electron density from the more sp³-hybridized carbon atoms of the alkyl group to the more electronegative oxygen atoms and, subsequently, to the phosphorus center. stackexchange.comnih.gov

This electron-donating nature increases the electron density on the phosphorus atom. manchester.ac.uk An increase in electron density enhances the σ-donor (Lewis basicity) properties of the phosphite ligand when it coordinates to a metal center. manchester.ac.uk However, this effect also influences the reactivity of the phosphite itself. The increased electron density at the phosphorus center can affect its susceptibility to nucleophilic or electrophilic attack and can modulate the stability of transition states in reactions such as hydrolysis or oxidation.

Computational Approaches to Hydrolysis Mechanism Elucidation

The hydrolysis of phosphites is a reaction of significant practical importance, as their stability to moisture is a key performance parameter. Computational studies have provided detailed mechanistic insights into the hydrolysis of various phosphorus esters. winona.edudtic.mil

Theoretical models for the hydrolysis of alkyl and aryl phosphites have been investigated using DFT with the B3LYP functional. winona.edu These studies explore different potential pathways under neutral, acidic, and basic conditions by comparing the calculated energies of reactants, intermediates, and products. winona.edu

Possible mechanistic steps include:

Neutral Conditions: Initial protonation of the phosphite by a water molecule, either at the phosphorus or an oxygen atom, followed by nucleophilic attack by another water molecule. winona.edu

Acidic Conditions: Protonation by a hydronium ion, which significantly facilitates the subsequent nucleophilic attack by water. winona.edu

Basic Conditions: Direct nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center. winona.edu

Solvent Effects in silico (e.g., COSMO-RS)

The chemical behavior and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, particularly implicit solvation models, are powerful tools for studying these solvent effects without the need to simulate individual solvent molecules explicitly. One such advanced and widely used method is the Conductor-like Screening Model for Real Solvents (COSMO-RS).

COSMO-RS is a quantum chemistry-based method that predicts the thermodynamic properties of fluids and solutions. It combines quantum chemical calculations (specifically, using the COSMO model) with statistical thermodynamics to determine the chemical potential of a molecule in a liquid phase. This allows for the prediction of various properties such as solubility, vapor pressure, and partition coefficients. The model works by calculating the screening charge density on the surface of the molecule, which provides a detailed descriptor of its polarity.

In the context of this compound, a COSMO-RS study would involve an initial quantum chemical calculation to determine the molecule's geometry and its surface charge distribution. This information would then be used to predict its thermodynamic behavior in a variety of solvents. For instance, such a study could predict the solubility of this compound in different organic solvents, which is crucial for its application in synthesis and as a stabilizer in polymeric materials. Furthermore, by calculating the chemical potential in different solvents, one could infer how the solvent might affect the equilibrium of reactions involving this compound, such as its tautomeric equilibrium between the phosphonate (B1237965) and phosphite forms.